molecular formula C17H13ClN6O3 B11694199 N'-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide

Cat. No.: B11694199
M. Wt: 384.8 g/mol
InChI Key: XFZRTVOEDVBQLO-UFWORHAWSA-N
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Description

N’-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Tetraazole Ring: The tetraazole ring can be formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole derivative with the tetraazole derivative in the presence of a suitable catalyst and under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide would depend on its specific application. For example, in a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide: can be compared with other compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of N’-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C17H13ClN6O3

Molecular Weight

384.8 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H13ClN6O3/c18-13-4-2-1-3-12(13)17-21-23-24(22-17)9-16(25)20-19-8-11-5-6-14-15(7-11)27-10-26-14/h1-8H,9-10H2,(H,20,25)/b19-8+

InChI Key

XFZRTVOEDVBQLO-UFWORHAWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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